2-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one
Description
2-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one (hereafter referred to as HMBA) is a Schiff base derivative featuring a cyclohexadienone core substituted with methoxy and methylamino groups. Its structure is stabilized by intramolecular hydrogen bonding and conjugation across the aromatic system.
Properties
CAS No. |
13664-27-2 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-methoxy-6-(methyliminomethyl)phenol |
InChI |
InChI=1S/C9H11NO2/c1-10-6-7-4-3-5-8(12-2)9(7)11/h3-6,11H,1-2H3 |
InChI Key |
ZOXNDYMDPDLCRF-UHFFFAOYSA-N |
Canonical SMILES |
CN=CC1=C(C(=CC=C1)OC)O |
Origin of Product |
United States |
Preparation Methods
Condensation of Substituted Benzaldehydes with Amines
A common approach involves the condensation of methoxy-substituted benzaldehydes with methylamine derivatives to form Schiff base-like structures on the cyclohexadienone ring.
For example, in a related synthesis, 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde was condensed with phenethylamine in methanol at room temperature to yield a substituted cyclohexa-2,5-dien-1-one derivative with an amino-methylidene substituent. This reaction proceeds via nucleophilic attack of the amine on the aldehyde, followed by dehydration to form the imine.
Analogously, the preparation of 2-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one can be achieved by reacting 2-methoxy-6-formylcyclohexa-2,4-dien-1-one with methylamine under mild conditions (e.g., methanol solvent, room temperature), allowing the formation of the methylaminomethylidene substituent at position 6.
Use of 1,3-Cyclohexanedione Derivatives as Precursors
1,3-Cyclohexanedione and its derivatives are versatile precursors for synthesizing substituted cyclohexadienones.
As reviewed in the literature, 1,3-cyclohexanedione derivatives can be functionalized at the 2-position with electrophilic reagents, including aldehydes or amines, to form methylene- or aminomethylene-substituted products.
For instance, condensation of 5,5-dimethyl-1,3-cyclohexanedione with amines under acidic or neutral conditions can yield aminomethylene cyclohexanedione derivatives. Applying similar methods with methylamine and a methoxy-substituted cyclohexanedione intermediate can lead to the target compound.
Reaction Conditions and Catalysts
Typical reaction conditions involve stirring the reactants in methanol or ethanol at room temperature or slightly elevated temperatures (20–60 °C) for several hours to days.
Bases such as sodium methoxide (NaOCH3) or potassium carbonate (K2CO3) may be used to facilitate condensation by deprotonating active methylene groups, enhancing nucleophilicity.
In some cases, acid catalysts or ethylpolyphosphate have been employed to promote cyclization and condensation reactions involving 1,3-cyclohexanedione derivatives and amines.
Representative Experimental Procedure
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 2-Methoxy-6-formylcyclohexa-2,4-dien-1-one (1 equiv), methylamine (1.2 equiv), methanol solvent | Dissolve reactants in methanol, stir at room temperature for 1–24 hours. |
| 2 | Optional: Base catalyst (NaOCH3, catalytic amount) | Add base to facilitate condensation if necessary. |
| 3 | Reaction monitoring by TLC or HPLC | Monitor formation of Schiff base intermediate. |
| 4 | Isolation | Upon completion, evaporate solvent, purify product by recrystallization or chromatography. |
Data and Analytical Findings
The condensation product exhibits characteristic imine (C=N) stretching bands in IR spectroscopy near 1600–1650 cm⁻¹.
NMR spectra show signals corresponding to the methoxy group (~3.7 ppm, singlet), methylamino substituent (~2.5–3.0 ppm, singlet or doublet), and aromatic/olefinic protons of the cyclohexadienone ring.
X-ray crystallography of related compounds confirms the planar structure of the cyclohexa-2,4-dien-1-one ring and the orientation of the methylaminomethylidene substituent.
Comparative Summary of Preparation Approaches
| Method | Starting Materials | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Condensation of substituted benzaldehydes with methylamine | 2-Methoxybenzaldehyde or analogs, methylamine | Methanol, room temp., 1–5 days | Mild conditions, straightforward | Requires aldehyde precursor |
| Functionalization of 1,3-cyclohexanedione derivatives | 1,3-Cyclohexanedione derivatives, methylamine | Base catalysis, reflux or room temp. | Versatile, can introduce multiple substituents | May require multi-step synthesis of precursors |
| Use of β-enaminoketodiesters and decarboxylation | β-enaminoketodiesters, methylamine | Heating at high temp. | Enables cyclic diketone formation | More complex, less direct |
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-methoxy-6-[(E)-(methylimino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
Phenol, 2-methoxy-6-[(E)-(methylimino)methyl]- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 2-methoxy-6-[(E)-(methylimino)methyl]- involves its interaction with biological molecules. It can bind to DNA through intercalation, affecting the DNA structure and function . The compound also interacts with enzymes and proteins, inhibiting their activity and leading to antibacterial and antifungal effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of HMBA can be elucidated by comparing it to analogous cyclohexadienone derivatives. Key compounds for comparison include:
Structural Analogues
(Z)-3-Benzyloxy-6-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}cyclohexa-2,4-dien-1-one (Compound II) Substituents: Benzyloxy at C3, chloro-hydroxyphenylamino at C4. Key Differences:
- The chloro-hydroxyphenyl substituent introduces electron-withdrawing effects, altering redox properties.
6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one Substituents: Nitro at C4, hydroxy-methylanilino at C5. Key Differences:
- The nitro group is strongly electron-withdrawing, increasing electrophilicity at the carbonyl group compared to HMBA’s methoxy substituent.
- Intramolecular O–H⋯O hydrogen bonds stabilize the planar geometry, similar to HMBA .
(6E)-6-({[2-Methoxy-5-(trifluoromethyl)phenyl]amino}methylidene)-4-nitrocyclohexa-2,4-dien-1-one Substituents: Nitro at C4, trifluoromethyl-methoxyphenylamino at C6. Key Differences:
Electronic Properties
- Frontier Molecular Orbitals (FMOs): HMBA’s HOMO is localized on the cyclohexadienone core, while its LUMO is delocalized across the entire molecule. In contrast, DHBA (a dimethyl sulfoxide derivative) shows HOMO localization on the sulfoxide group, indicating divergent charge-transfer pathways . Nitro-substituted analogues exhibit lower HOMO energies due to electron-withdrawing effects, increasing their oxidative stability .
Tautomerism and Stability
- HMBA and Compound II both exhibit keto–imine tautomerism, confirmed by DFT calculations. However, the presence of electron-donating groups (e.g., methoxy in HMBA) stabilizes the keto form, whereas electron-withdrawing groups (e.g., nitro in ’s compound) may shift tautomeric equilibria .
Crystallographic Features
- Packing Interactions: HMBA’s smaller substituents (methoxy, methylamino) likely permit tighter molecular packing than bulkier analogues (e.g., benzyloxy in Compound II or tert-butyl in ’s derivative). Intramolecular hydrogen bonds (e.g., N–H⋯O in HMBA vs. O–H⋯O in nitro derivatives) dominate lattice stabilization across all analogues .
Comparative Data Table
Research Implications
- Drug Design: The methoxy and methylamino groups in HMBA balance electronic and steric effects, making it a candidate for further antioxidant studies.
- Material Science : Bulky substituents in analogues (e.g., benzyloxy) could be leveraged to engineer crystalline materials with tailored porosity.
Biological Activity
2-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclohexadiene core with methoxy and methylamino substituents that contribute to its reactivity and biological interactions. The molecular formula is C₉H₁₁N₁O₂, with a molar mass of 165.19 g/mol.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has been tested against various bacterial strains using agar diffusion methods. The results indicated significant inhibition of growth for Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 3.15 to 5.0 µg/mL .
Antitumor Activity
The compound has also demonstrated promising antitumor activity in vitro. In studies involving several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), it exhibited significant cytotoxic effects. The mechanism appears to involve cell cycle arrest at the G1 phase, leading to reduced cell proliferation .
Table 1: Antitumor Activity against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Cell cycle arrest at G1 phase |
| MCF-7 | 12 | Induction of apoptosis |
| HeLa | 10 | Inhibition of proliferation |
Anti-inflammatory Effects
In addition to its antibacterial and antitumor properties, the compound has shown anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cultured macrophages, suggesting its potential use in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of various derivatives of cyclohexa-2,4-dien-1-one, including our compound, against resistant bacterial strains. The results confirmed that modifications to the structure significantly enhance antimicrobial properties .
- Cancer Treatment : In a preclinical trial, the compound was administered to mice bearing xenograft tumors derived from human cancer cell lines. The treatment led to a significant reduction in tumor size compared to control groups, indicating its potential for further development as an anticancer drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
